Cérébroside C

Vue d'ensemble

Description

Le cérébroside C est un type de glycosphingolipide, une classe de lipides qui jouent des rôles cruciaux dans les processus cellulaires. Il se compose d'un squelette de céramide lié à un seul résidu de sucre, généralement du galactose. Le this compound se trouve principalement dans le système nerveux, en particulier dans la gaine de myéline des neurones, où il contribue à la stabilité et à la fonction des membranes cellulaires .

Applications De Recherche Scientifique

Agricultural Applications

Enhancement of Plant Growth and Stress Tolerance

Cerebroside C has been shown to enhance the tolerance of plants to chilling injury, particularly in wheat seedlings. When applied at a concentration of 20 µg/mL, it improved seed germination and root growth, indicating its potential as a biostimulant in agriculture . Furthermore, cerebrosides have been identified as elicitors that induce the synthesis of phytoalexins and pathogenesis-related proteins in rice, suggesting their role in enhancing plant defense mechanisms against pathogens .

Induction of Secondary Metabolite Production

Research indicates that cerebroside C can stimulate the biosynthesis of pharmaceutically important compounds such as taxol and artemisinin in plant cells . This property makes it valuable for agricultural biotechnology, particularly in the production of medicinal plants.

Medical Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of cerebroside C against cancer cell lines. In vitro tests demonstrated that cerebroside C exhibited significant cytotoxicity against the MCF-7 breast adenocarcinoma cell line, with an IC50 value comparable to the standard drug doxorubicin . The mechanism of action appears to involve the inhibition of protein phosphatase 2A (PP2A), which is implicated in cancer cell proliferation and survival . This suggests that cerebroside C could be developed as a novel anticancer agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapeutics.

Biotechnological Applications

Structural Analysis and Mass Spectrometry

Cerebrosides, including cerebroside C, have been subjects of structural analysis using advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. These methods allow for detailed characterization of cerebrosides, aiding in the understanding of their structural properties and biological activities . The coupling of thin-layer chromatography with mass spectrometry has opened new avenues for analyzing glycosphingolipids from various sources, potentially leading to discoveries of new applications in diagnostics and therapeutics .

Case Studies

Mécanisme D'action

Target of Action

Cerebroside C, a type of glycosphingolipid, primarily targets cell membranes, particularly in the nervous system . It plays a crucial role in maintaining cell structure and signal transduction processes . In wheat roots, it has been observed to increase tolerance to chilling injury .

Mode of Action

Cerebroside C interacts with its targets by altering the lipid composition of cell membranes . It significantly reduces lipid peroxidation, as expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP) . It also inhibits the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) .

Biochemical Pathways

Cerebroside C affects several biochemical pathways. It enhances the unsaturation degree of fatty acids, as evidenced by the increased contents of linoleic acid, linolenic acid, palmitic acid, and stearic acid . It also increases the capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are key enzymes in the antioxidant defense system .

Pharmacokinetics

Its impact on bioavailability can be inferred from its effects on cell membranes and lipid composition .

Result of Action

The action of Cerebroside C results in increased chilling tolerance in wheat seedlings . This is evidenced by improved seed germination rate, potential, index, and shorter germination time . Root growth is also significantly improved in terms of length, fresh weight, and dry mass .

Action Environment

The action, efficacy, and stability of Cerebroside C can be influenced by environmental factors. For instance, its ability to increase chilling tolerance is particularly significant in cold environments . .

Analyse Biochimique

Biochemical Properties

Cerebroside C is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base forms the backbone of cerebrosides and is typically sphingosine, a long-chain amino alcohol . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of cerebrosides . The sugar residue is a key component that defines the type of cerebroside and its biological function .

Cellular Effects

Cerebroside C has been found to increase tolerance to chilling injury and alter lipid composition in wheat roots . It suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cerebroside C exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Temporal Effects in Laboratory Settings

In laboratory settings, Cerebroside C has been observed to increase chilling tolerance in seed germination and root growth of wheat seedlings over time . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cerebroside C vary with different dosages in animal models . It has been found to inhibit monocyte/macrophage infiltration into synoviocytes, attenuating synovial inflammation and preventing cartilage damage .

Metabolic Pathways

Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .

Transport and Distribution

Cerebroside C is transported and distributed within cells and tissues as part of the lipid bilayer of cell membranes . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes .

Subcellular Localization

Cerebroside C has a peculiar subcellular distribution . Emerging technologies for subcellular localization and distribution of glycosphingolipids by secondary ion mass spectrometry and imaging matrix-assisted laser desorption ionization time-of-flight have been described .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les cérébrosides, y compris le cérébroside C, sont synthétisés à partir de la céramide et d'un nucléotide de sucre, tel que le diphosphate d'uridine-galactose. L'enzyme glycosyltransférase facilite le transfert du groupement sucre sur le squelette de la céramide, formant le this compound . La réaction se produit généralement dans l'appareil de Golgi des cellules.

Méthodes de production industrielle : La production industrielle du this compound implique l'extraction et la purification à partir de tissus biologiques, en particulier des tissus nerveux. Le processus comprend l'homogénéisation du tissu, suivie d'une extraction par solvant utilisant des mélanges de chloroforme-méthanol. Les cérébrosides extraits sont ensuite purifiés à l'aide de techniques chromatographiques telles que la chromatographie sur couche mince et la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions : Le cérébroside C subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.

Réactifs et conditions courants :

Hydrolyse : L'hydrolyse enzymatique à l'aide de la glucocérébrosidase décompose le this compound en céramide et en galactose.

Oxydation : Les conditions oxydantes peuvent conduire à la formation de dérivés oxydés du this compound, affectant ses fonctions biologiques.

Glycosylation : Les enzymes glycosyltransférases facilitent l'addition de résidus de sucre sur le squelette de la céramide, formant différents glycosphingolipides.

Principaux produits formés :

Hydrolyse : Céramide et galactose.

Oxydation : Cérébrosides oxydés avec une activité biologique modifiée.

Glycosylation : Divers glycosphingolipides avec différents résidus de sucre.

Applications de la recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la structure et la fonction des glycosphingolipides.

Mécanisme d'action

Le this compound exerce ses effets en s'intégrant dans la bicouche lipidique des membranes cellulaires, contribuant à la stabilité et à la fluidité de la membrane. Il interagit avec d'autres composants de la membrane, tels que les protéines et les lipides, pour moduler les processus cellulaires. Le résidu de sucre du this compound peut participer aux voies de signalisation cellulaire, influençant la croissance cellulaire, la différenciation et l'apoptose .

Composés similaires :

Glucosylcéramide : Similaire au this compound mais contient du glucose au lieu du galactose.

Galactosylcéramide : Un autre glycosphingolipide avec un résidu de galactose, principalement trouvé dans la gaine de myéline des neurones.

Sulfatides : Dérivés sulfatés des cérébrosides, trouvés dans la gaine de myéline et impliqués dans la signalisation cellulaire.

Unicité du this compound : Le this compound est unique en raison de sa structure et de sa fonction spécifiques dans le système nerveux. Son rôle dans la formation et le maintien de la gaine de myéline le distingue des autres glycosphingolipides. De plus, sa capacité à moduler la composition lipidique et à réduire la peroxydation lipidique en conditions de stress met en évidence son importance dans la protection cellulaire .

Comparaison Avec Des Composés Similaires

Glucosylceramide: Similar to Cerebroside C but contains glucose instead of galactose.

Galactosylceramide: Another glycosphingolipid with a galactose residue, primarily found in the myelin sheath of neurons.

Sulfatides: Sulfated derivatives of cerebrosides, found in the myelin sheath and involved in cell signaling.

Uniqueness of Cerebroside C: Cerebroside C is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .

Activité Biologique

Cerebroside C, a type of glycosphingolipid, has been the subject of various studies due to its significant biological activities. This article provides an in-depth exploration of the biological functions, mechanisms of action, and potential applications of Cerebroside C, supported by data tables and research findings.

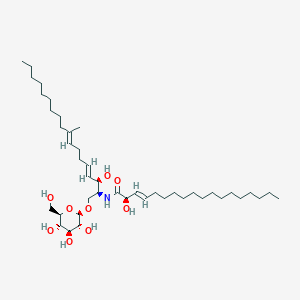

Structure and Composition

Cerebrosides are characterized by a ceramide backbone linked to a single sugar moiety, typically glucose or galactose. Cerebroside C specifically consists of a sphingoid base and a glucose unit, which contributes to its unique biological properties. The structural characteristics are crucial for its interaction with biological membranes and its role as an elicitor in plant defense mechanisms.

Elicitor Activity

Cerebroside C has been identified as an effective elicitor that triggers defense responses in plants. Research indicates that it induces the accumulation of phytoalexins and pathogenesis-related proteins in rice cell cultures, outperforming traditional elicitors like jasmonic acid and chitin oligomers . The mechanism involves the activation of signaling pathways that enhance disease resistance by promoting cell death and antimicrobial compound production.

Table 1: Comparison of Elicitors in Plant Defense

| Elicitor | Activity Level | Mechanism of Action |

|---|---|---|

| Cerebroside C | High | Induces phytoalexin accumulation and hypersensitive response |

| Jasmonic Acid | Moderate | Activates wound response pathways |

| Chitin Oligomer | Moderate | Stimulates chitinase production |

Cytotoxicity and Anticancer Potential

Cerebroside C also exhibits cytotoxic properties against various cancer cell lines. In studies assessing its effects on MCF-7 breast cancer cells, it demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . The compound's ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy.

Table 2: Cytotoxic Effects of Cerebroside C

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| MCF-7 | 8.13 | Effective against breast cancer |

| HCT 116 | 19.4 | Moderate activity |

| HepG2 | 24.5 | Limited cytotoxicity |

The biological activity of Cerebroside C can be attributed to several mechanisms:

- Elicitation of Defense Responses : It activates signaling pathways leading to enhanced production of defense-related compounds.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.

- Chilling Tolerance : Studies have shown that Cerebroside C enhances chilling tolerance in wheat seedlings, indicating its role in stress response .

Study on Plant Defense Mechanisms

In a notable study, researchers treated rice plants with Cerebroside C and observed a marked increase in phytoalexin levels compared to controls. This response was linked to enhanced resistance against pathogens such as Magnaporthe grisea, illustrating the compound's potential in agricultural applications for crop protection .

Anticancer Research

Another study focused on the anticancer properties of Cerebroside C demonstrated its efficacy against various cancer cell lines. The findings suggested that it could serve as an adjuvant therapy alongside conventional treatments to improve outcomes for patients resistant to standard drugs .

Propriétés

IUPAC Name |

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPMXWIFLDIBGD-DDSPGNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.